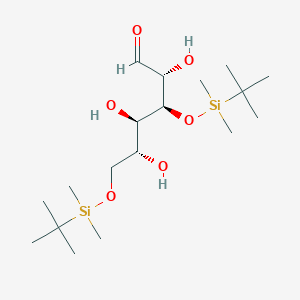
3,6-Di-O-(tert-butyldimethylsilyl)-D-glu cal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal can be synthesized through the selective protection of hydroxyl groups in D-glucal using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of 3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal generally follows the same principles as laboratory-scale synthesis, with adjustments for scale and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The tert-butyldimethylsilyl (TBDMS) groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal involves its role as a glycosyl donor. It participates in glycosylation reactions, where it transfers a glycosyl group to an acceptor molecule. This process is facilitated by the activation of the glycosyl donor and the presence of a suitable catalyst .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal: Similar in structure but differs in the configuration of the glycosyl donor.
4-O-Acetyl-3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal: Contains an additional acetyl group, which affects its reactivity and applications.
Uniqueness
3,6-Di-O-(tert-butyldimethylsilyl)-D-glucal is unique due to its specific configuration and the presence of two TBDMS protecting groups, which provide stability and selectivity in glycosylation reactions .
Eigenschaften
Molekularformel |
C18H40O6Si2 |
|---|---|
Molekulargewicht |
408.7 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C18H40O6Si2/c1-17(2,3)25(7,8)23-12-14(21)15(22)16(13(20)11-19)24-26(9,10)18(4,5)6/h11,13-16,20-22H,12H2,1-10H3/t13-,14+,15+,16+/m0/s1 |
InChI-Schlüssel |
FYBUNPMLSYQEME-ZJIFWQFVSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C)O)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(C(C(C(C=O)O)O[Si](C)(C)C(C)(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B13830080.png)
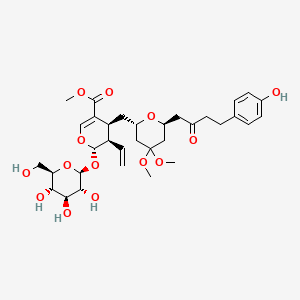
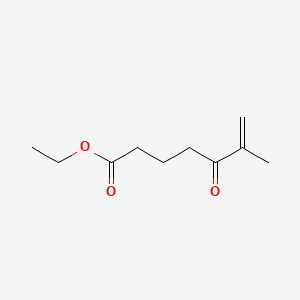
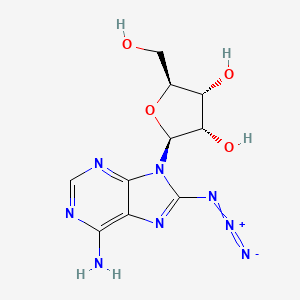
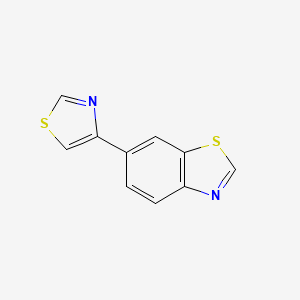
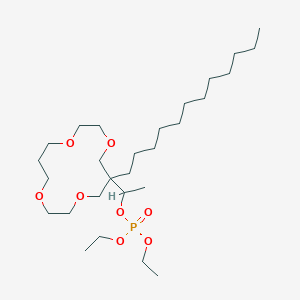


![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
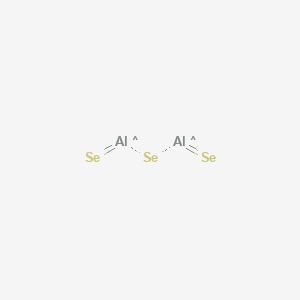
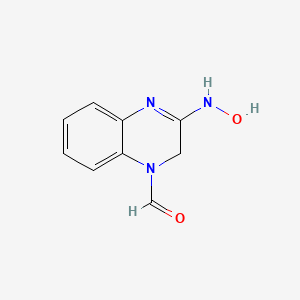
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
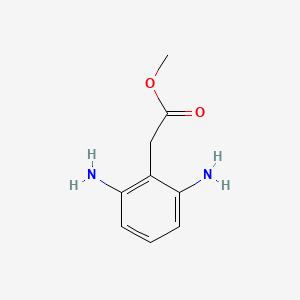
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
